molecular formula C16H12ClN5OS B4581700 7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4581700
M. Wt: 357.8 g/mol
InChI Key: AOCAJMNQEPOXBR-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, substituted at position 7 with a 4-chlorobenzyl group and at position 2 with a methylsulfanyl moiety. The 4-chlorobenzyl group contributes hydrophobicity and steric bulk, while the methylsulfanyl substituent introduces sulfur-mediated electronic effects. Such structural features are common in bioactive molecules targeting enzymes or receptors, though the specific pharmacological profile of this compound remains uncharacterized in the provided evidence .

Properties

IUPAC Name

11-[(4-chlorophenyl)methyl]-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5OS/c1-24-16-19-15-18-8-12-13(22(15)20-16)6-7-21(14(12)23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCAJMNQEPOXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.

    Introduction of the 4-Chlorobenzyl Group: This step can be achieved through a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the triazolopyrimidine intermediate.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it suitable for drug development.

Potential Therapeutic Areas

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticonvulsant Properties: Research suggests that derivatives of this compound could possess anticonvulsant effects, making them candidates for treating seizure disorders .
  • Antioxidant Activity: Compounds in the triazolo-pyrimidine family have shown potential antioxidant properties, which could be beneficial in reducing oxidative stress .

Biological Studies

The compound is utilized in biochemical assays to investigate its effects on enzyme inhibition and receptor binding. This research is crucial for understanding its mechanism of action and potential therapeutic uses.

Pharmaceutical Research

In pharmaceutical research, 7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is being studied for its potential to develop drugs targeting specific molecular pathways. This includes exploration as an intermediate in synthesizing more complex molecules.

Industrial Applications

The compound may also find applications in industrial chemistry as an intermediate in the synthesis of other complex compounds. This aspect emphasizes its versatility beyond medicinal applications.

Similar Compounds

Compound NameStructural FeaturesApplications
4-Chlorobenzyl ChlorideSimpler chlorobenzyl groupIndustrial synthesis
Methylsulfanyl DerivativesMethylsulfanyl group on different coresMedicinal chemistry
Triazolopyrimidine DerivativesSimilar core with varied substituentsDrug development

Uniqueness

The distinct combination of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with both a chlorobenzyl and a methylsulfanyl group imparts unique chemical and biological properties that differentiate it from other similar compounds.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

2.1.1. Pyrido-Triazolo-Pyrimidinone vs. Triazolo-Pyrimidinone

  • The amino group at position 7 enhances solubility (261.67 g/mol) compared to the original compound’s lipophilic 4-chlorobenzyl group .
  • Implication : Pyrido extension in the original compound may improve DNA/protein interaction due to increased aromatic surface area.

2.1.2. Pyrazolo-Pyrido-Pyrimidinone Core

  • Compound from : 3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one replaces the triazole with a pyrazole ring. The methyl group at position 2 (vs. methylsulfanyl) reduces electronegativity and sulfur-mediated metabolic stability .

Substituent Effects at Position 7

  • 4-Chlorobenzyl (Original Compound) : Balances hydrophobicity and moderate electron-withdrawing effects.
  • 2-(Trifluoromethyl)phenyl () : Trifluoromethyl groups increase metabolic resistance and lipophilicity, favoring blood-brain barrier penetration .

Substituent Effects at Position 2

  • Methylsulfanyl (Original Compound) : Sulfur atoms participate in hydrogen bonding and confer moderate lipophilicity.
  • Amino (): Increases polarity and hydrogen-bonding capacity, improving aqueous solubility .
  • Hexyl (): The 5-hexyl chain in 2-amino-6-(3-chlorobenzyl)-5-hexyltriazolo-pyrimidinone enhances lipophilicity, likely extending half-life but risking off-target toxicity .

Comparative Data Table

Compound Name Core Structure Position 7 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties
7-(4-Chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Original) Pyrido-triazolo-pyrimidinone 4-Chlorobenzyl Methylsulfanyl Not reported High lipophilicity, sulfur-mediated interactions
7-(4-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () Pyrido-triazolo-pyrimidinone 4-Nitrophenyl Not specified 308.25 Strong electron-withdrawing effects
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () Triazolo-pyrimidinone 3-Chlorobenzyl Amino Not reported Enhanced solubility, extended alkyl chain
7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one () Triazolo-pyrimidinone Amino 4-Chlorophenyl 261.67 High polarity, potential for H-bonding

Biological Activity

7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a 4-chlorobenzyl and a methylsulfanyl substituent. This compound has been studied for various biological activities, including enzyme inhibition and receptor binding.

Chemical Structure

The molecular formula of the compound is C13H12ClN5OSC_{13}H_{12}ClN_5OS with a molecular weight of approximately 305.79 g/mol. The structure features:

  • A pyrido ring system
  • A triazolo moiety
  • A pyrimidine core
  • Substituents: 4-chlorobenzyl and methylsulfanyl

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. It has been shown to exhibit activity against various bacterial strains. For instance, similar compounds in the triazolo-pyrimidine class have demonstrated antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticonvulsant Activity

Research has also indicated that derivatives of this compound may possess anticonvulsant properties. In a study evaluating 7-substituted triazolo-pyrimidine derivatives, certain compounds exhibited significant anticonvulsant activity in animal models .

Antioxidant Activity

Antioxidant properties have been reported for related compounds in the triazolo-pyrimidine family. These compounds are believed to scavenge free radicals and reduce oxidative stress in biological systems .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. The inhibition of these enzymes can lead to therapeutic effects in diseases where these pathways are dysregulated.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Chlorobenzyl ChlorideSimple chlorobenzyl groupLimited biological activity
TicagrelorTriazolopyrimidine derivativeAntiplatelet and antibacterial activity
Methylsulfanyl DerivativesVaries based on core structurePotential antioxidant and antimicrobial activities

The uniqueness of this compound lies in its combination of both chlorobenzyl and methylsulfanyl groups attached to a complex heterocyclic core.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Antimicrobial Activity : A study demonstrated that modifications in the triazolopyrimidine framework could enhance antibacterial efficacy against MRSA .
  • Anticonvulsant Evaluation : In vivo studies on related compounds showed promising anticonvulsant effects, suggesting potential therapeutic applications in epilepsy .
  • Antioxidant Studies : Research indicated that certain derivatives can effectively reduce oxidative stress markers in cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-chlorobenzyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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